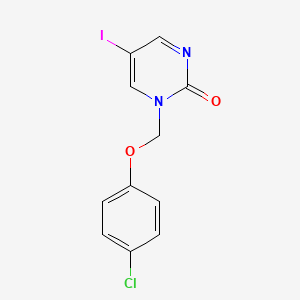
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one
描述
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is an organic compound with the molecular formula C11H8ClIN2O2 and a molecular weight of 362.55 g/mol . This compound is characterized by the presence of a chlorophenoxy group and an iodopyrimidinone moiety, making it a unique and interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves the reaction of 4-chlorophenol with 5-iodopyrimidin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the iodopyrimidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodopyrimidinone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidinones, while coupling reactions can produce more complex aromatic compounds .
科学研究应用
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenoxy)methyl-5-bromopyrimidin-2-one
- 1-(4-Chlorophenoxy)methyl-5-fluoropyrimidin-2-one
- 1-(4-Chlorophenoxy)methyl-5-chloropyrimidin-2-one
Uniqueness
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or chlorine analogs. The iodine atom can participate in specific reactions, such as coupling reactions, that are not as readily accessible with other halogens .
属性
CAS 编号 |
83768-03-0 |
|---|---|
分子式 |
C11H8ClIN2O2 |
分子量 |
362.55 g/mol |
IUPAC 名称 |
1-[(4-chlorophenoxy)methyl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)17-7-15-6-9(13)5-14-11(15)16/h1-6H,7H2 |
InChI 键 |
NJMMDQFIDIDMPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCN2C=C(C=NC2=O)I)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
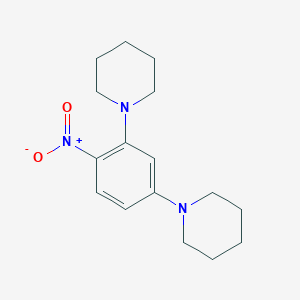
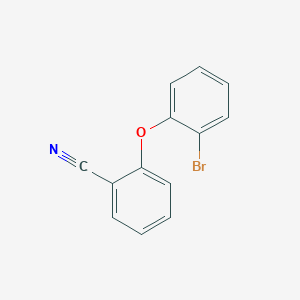
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)
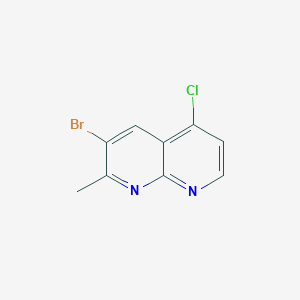
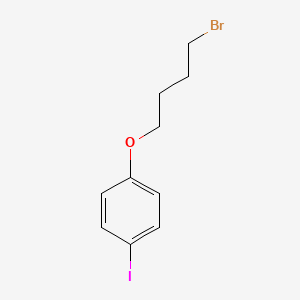
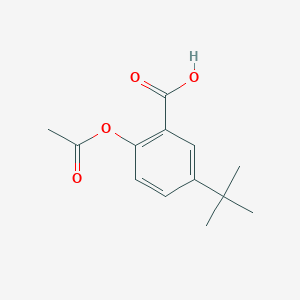
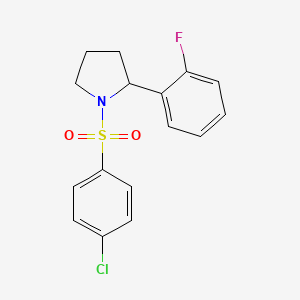
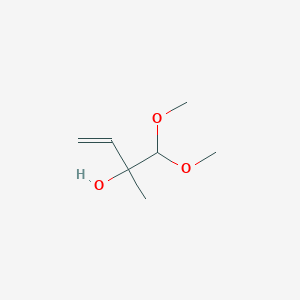
![4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)
![1-Azabicyclo[2.2.1]heptan-4-ol](/img/structure/B8735757.png)
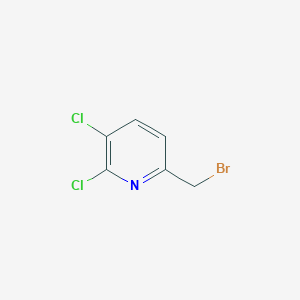
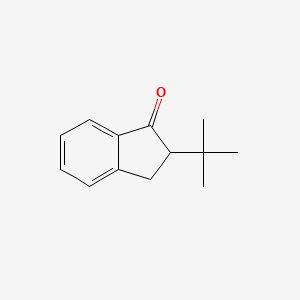
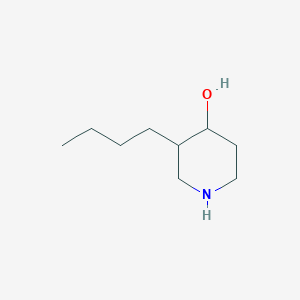
![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)
